Ethyl (2-hydroxyethyl)glycinate
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Overview
Description
Ethyl 2-[(2-hydroxyethyl)amino]acetate is an organic compound with the molecular formula C6H13NO3 It is a derivative of ethyl acetate and contains an amino group substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-hydroxyethyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of ethyl 2-[(2-hydroxyethyl)amino]acetate .
Industrial Production Methods
Industrial production of ethyl 2-[(2-hydroxyethyl)amino]acetate typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-hydroxyethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-[(2-hydroxyethyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-[(2-hydroxyethyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes .
Comparison with Similar Compounds
Ethyl 2-[(2-hydroxyethyl)amino]acetate can be compared with similar compounds such as:
Ethyl acetate: Lacks the amino and hydroxyethyl groups, making it less reactive in certain biochemical contexts.
2-Hydroxyethyl acetate: Contains a hydroxyethyl group but lacks the amino group, limiting its potential for forming certain derivatives.
2-Aminoethyl acetate: Contains an amino group but lacks the hydroxyethyl group, affecting its reactivity and applications.
Ethyl 2-[(2-hydroxyethyl)amino]acetate is unique due to the presence of both the hydroxyethyl and amino groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl (2-hydroxyethyl)glycinate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article explores its biological properties, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following molecular formula:
- Molecular Formula : C6H13N1O3
- Molecular Weight : Approximately 145.17 g/mol
The compound features a hydroxyethyl group that enhances its solubility in biological systems, making it a suitable candidate for various applications, including drug delivery and antimicrobial formulations.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial cell membranes, which is crucial for its effectiveness against various pathogens. The presence of the hydroxyethyl group contributes to its ability to penetrate lipid bilayers, enhancing its antimicrobial efficacy.
2. Cell Membrane Interaction
This compound has been shown to interact with biological membranes, potentially increasing membrane permeability. This property is particularly valuable in drug delivery systems where enhanced absorption of therapeutic agents is desired.
3. Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits low cytotoxicity against human cell lines, suggesting its safety for use in pharmaceutical applications. The compound's ability to reduce oxidative stress in cells further supports its potential as a protective agent in various therapeutic contexts.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Glycine and ethylene oxide are commonly used.
- Reagents : An acid catalyst may be employed to facilitate the reaction.
- Reaction Conditions : The reaction is generally conducted under controlled temperature and pH to optimize yield and purity.
Applications
This compound finds applications across multiple industries:
- Pharmaceuticals : Used as an excipient in drug formulations due to its solubilizing properties.
- Cosmetics : Incorporated in skincare products for its hydrating properties.
- Food Industry : Explored as a potential preservative due to its antimicrobial activity.
Case Studies
Several studies have highlighted the biological activity of this compound:
Research Findings
Recent research has focused on the optimization of this compound formulations for enhanced biological activity:
- Formulation Studies : Investigations into the combination of this compound with other bioactive compounds have shown synergistic effects that improve overall antimicrobial activity.
- Mechanistic Studies : Research into the mechanisms by which this compound interacts with cell membranes has provided insights into enhancing its efficacy as a drug delivery agent.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5-7-3-4-8/h7-8H,2-5H2,1H3 |
InChI Key |
TZSNNYHITDSVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCO |
Origin of Product |
United States |
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